molecular formula C16H13ClN2S B15063069 6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione CAS No. 823195-66-0

6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione

Cat. No.: B15063069
CAS No.: 823195-66-0
M. Wt: 300.8 g/mol
InChI Key: WUXVJPXBFHUHKX-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. Quinazolinones constitute a privileged scaffold in drug discovery, known for a wide spectrum of biological activities . This compound is specifically designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Research Applications and Value: The core quinazolinone structure is a well-established pharmacophore, and strategic substitutions on the ring system are key to modulating its biological profile . Structure-activity relationship (SAR) studies indicate that the presence of a chloro group at the 6-position and an aromatic substitution at the 3-position are frequently associated with enhanced antimicrobial and cytotoxic properties . The thione (C=S) group at the 4-position is a critical functional moiety that can influence hydrogen bonding, dipole moments, and metal-chelation properties, potentially leading to unique mechanisms of action compared to its oxo (C=O) analogue . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex heterocyclic systems and for investigating new pathways in infectious disease and oncology research. Handling and Disposal: This chemical requires handling by trained personnel in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn. Refer to the Safety Data Sheet (SDS) for detailed hazard information, handling instructions, and disposal protocols.

Properties

CAS No.

823195-66-0

Molecular Formula

C16H13ClN2S

Molecular Weight

300.8 g/mol

IUPAC Name

6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4-thione

InChI

InChI=1S/C16H13ClN2S/c1-10-3-6-13(7-4-10)19-11(2)18-15-8-5-12(17)9-14(15)16(19)20/h3-9H,1-2H3

InChI Key

WUXVJPXBFHUHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=S)C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzonitrile with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then treated with carbon disulfide to introduce the thione group, followed by cyclization to form the final quinazoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as catalyst reuse, are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Oxidation

Quinazolinethiones can undergo oxidation, though specific data for this compound is limited. Related quinazolines oxidize with H₂O₂ in acidic conditions to form dihydro-oxo derivatives .

Reduction

Reduction with agents like LiAlH₄ or NaBH₄ typically yields 3,4-dihydroquinazolines or fully reduced tetrahydroquinazolines .

Nucleophilic and Electrophilic Substitution

  • Nucleophilic attack : The thione group (C=S) is reactive, enabling substitution at the sulfur position.

  • Electrophilic substitution : Positions 2, 3, and 6 are susceptible to substitution due to electron density variations .

Addition Reactions

The bicyclic structure allows for Michael addition or nucleophilic attack at the 3,4-double bond. For example, Grignard reagents or carbonyl compounds may add across this bond .

Structural Influences on Reactivity

  • Substituent effects :

    • The chloro group (position 6) acts as an electron-withdrawing group (EWG), enhancing electrophilic substitution.

    • The 4-methylphenyl group (position 3) donates electron density, influencing nucleophilic attack pathways .

    • The methyl group (position 2) stabilizes intermediates during cyclization.

Substituent Effect
Chloro (Position 6)Enhances electrophilic substitution
4-Methylphenyl (Pos.3)Modulates nucleophilic reactivity
Methyl (Position 2)Stabilizes cyclization intermediates

Biological Activity and Reaction Implications

While not directly a chemical reaction, the compound’s biological activity (e.g., antimicrobial properties) may involve interactions with enzymes or receptors. Substituent modifications (e.g., at positions 2 and 3) significantly alter activity, as observed in quinazoline derivatives .

Scientific Research Applications

6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thione group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Table 1: Melting Points and Substituent Influence

Compound Name Substituents Melting Point (°C) Key Structural Features Reference
Target Compound 6-Cl, 2-Me, 3-(4-MePh) Inferred Compact methyl groups enhance solubility
4c () 4-Cl, 2-(4-ClPh), 6-phenylethynyl 214–215 Bulky phenylethynyl group increases rigidity
IIIe () 7-Cl, 2-Ph, 3-(p-BrPhNH) 170–173 Bromine and NH groups reduce crystallinity
IIIg () 7-Cl, 2-Ph, 3-(p-MeOPhNH) 172–174 Methoxy group lowers melting point
4e () 4-Cl, 2-Ph, 6-butynol 139–141 Hydroxyl group disrupts crystal packing

Analysis :

  • Steric Effects: Bulky groups (e.g., phenylethynyl in 4c) increase rigidity and melting points, whereas flexible chains (e.g., butynol in 4e) decrease them .
  • Polar Substituents : Methoxy (IIIg) and hydroxyl (4e) groups reduce melting points due to disrupted lattice interactions .

Spectral Characteristics

Table 2: IR and NMR Spectral Data

Compound Name C=S Stretch (IR, cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound Inferred 1230–1260 Predicted: δ ~2.35 (CH₃), 7.2–7.5 (Ar-H)
IIIe () 1233 δ 6.53–7.58 (Ar-H), 4.2 (N-H)
IIIg () 1262 δ 6.54–7.52 (Ar-H), 3.89 (OCH₃)
4c () Not reported δ 7.41–8.56 (Ar-H), 8.42 (quinazoline-H)

Analysis :

  • C=S Stretch : Consistent across thione derivatives (1230–1260 cm⁻¹), confirming the thione moiety .
  • Aromatic Protons: Quinazoline-ring protons in 4c appear downfield (δ 8.42) due to electron-withdrawing Cl and ethynyl groups , while amino-substituted analogs (IIIe, IIIg) show upfield shifts for NH protons (δ 4.2) .

Analysis :

  • Thione introduction universally employs P₂S₅ or Lawesson’s reagent, with yields >70% for optimized protocols .
  • Steric hindrance from 4-methylphenyl in the target may slightly reduce yields compared to less hindered analogs.

Biological Activity

6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione is a compound belonging to the quinazoline family, characterized by a fused bicyclic structure that includes a benzene and a pyrimidine ring. Its unique structural features, including a chlorine atom at the 6-position, a methyl group at the 2-position, and a para-methylphenyl substituent at the 3-position, contribute to its potential biological activities. The presence of a thione functional group at the 4-position enhances its reactivity and biological activity profile.

General Pharmacological Properties

Quinazoline derivatives, including 6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione, are known for their diverse pharmacological activities. These include:

  • Anticancer Activity : Quinazolines have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain quinazoline derivatives can inhibit cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells with IC50 values ranging from 10 µM to 12 µM .
  • Antibacterial Activity : Quinazoline compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Specific derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli with promising results .
  • Anti-inflammatory Effects : Some quinazoline analogues have been reported to exhibit anti-inflammatory activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in experimental models .

The biological activity of 6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Molecular docking studies suggest that this compound may bind effectively to specific kinases involved in cancer progression, potentially leading to therapeutic applications in oncology.
  • Cytotoxicity : The compound's thione functionality is believed to enhance its cytotoxic effects by influencing cellular pathways associated with apoptosis and cell proliferation .
  • Antioxidant Activity : Some derivatives of quinazolines have shown significant antioxidant properties, indicating potential protective effects against oxidative stress-related diseases .

Table 1: Biological Activities of Quinazoline Derivatives

Compound NameBiological ActivityIC50 Value
6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thioneAnticancer (MCF-7)~10 μM
Quinazolinone Derivative A3Cytotoxic (PC3)10 μM
Quinazolinone Derivative A5Cytotoxic (HT-29)12 μM
Quinazolinone Derivative B4Antibacterial (E. coli)Effective
Quinazolinone Derivative C1Anti-inflammatorySuperior to Indomethacin

Recent Research Highlights

  • Cytotoxic Effects : A study involving quinazolinone-thiazole hybrids demonstrated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, suggesting that modifications in the quinazoline structure can significantly enhance biological activity .
  • Molecular Docking Studies : Recent research has focused on the binding affinities of quinazoline derivatives with key proteins involved in cancer pathways, revealing insights into their mechanisms of action and potential therapeutic applications in targeted therapies .
  • In Vivo Studies : Further investigations are needed to validate the in vitro findings through in vivo studies to assess the safety and efficacy of these compounds as therapeutic agents against various diseases .

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